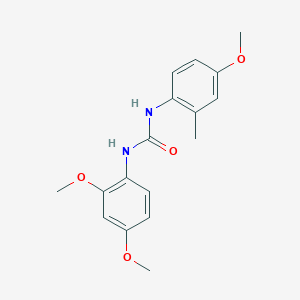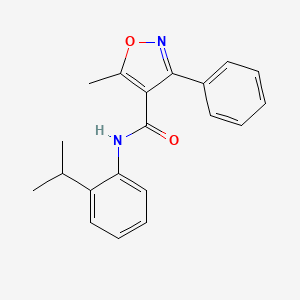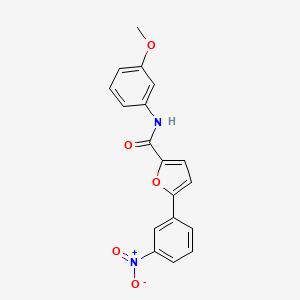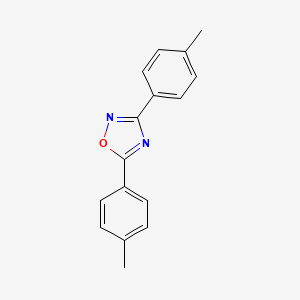![molecular formula C18H18FNOS B5782015 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as FBOP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. FBOP belongs to the class of compounds known as carbonothioyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is thought to act by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective effects. In addition, this compound has been found to have potential applications in the treatment of conditions such as anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation of this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds. Some possible areas of investigation include:
- Further studies of the mechanism of action of this compound and related compounds, including their interactions with FAAH and other biological targets.
- Development of new compounds based on the this compound scaffold that can target specific biological pathways.
- Investigation of the potential therapeutic applications of this compound and related compounds in the treatment of conditions such as pain, inflammation, and neurological disorders.
- Studies of the pharmacokinetics and pharmacodynamics of this compound and related compounds, including their absorption, distribution, metabolism, and excretion in the body.
- Exploration of the potential use of this compound and related compounds as tools for studying the endocannabinoid system and other biological pathways.
Synthesemethoden
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently reduced to the desired pyrrolidine product using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been investigated for its potential applications in drug development, particularly as a scaffold for the design of new compounds that can target specific biological pathways. For example, this compound has been used as a starting point for the development of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-7-5-6-14(12-15)13-21-17-9-2-1-8-16(17)18(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYOVVNYWLQCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)


![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
